molecular formula C22H18ClN3O5 B239781 N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide

Cat. No. B239781
M. Wt: 439.8 g/mol
InChI Key: USSUSGKRFOTQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as ABT-702 and is a potent inhibitor of the enzyme adenosine kinase.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide involves the inhibition of adenosine kinase. This inhibition leads to an increase in the levels of adenosine in the brain, which in turn activates adenosine receptors. Adenosine receptors are involved in various physiological processes, including sleep, pain, and inflammation.
Biochemical and Physiological Effects:
N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide has been shown to have several biochemical and physiological effects. This compound has been shown to increase the levels of adenosine in the brain, which can lead to increased sleep and decreased pain and inflammation. Additionally, this compound has been shown to have anti-inflammatory effects in various animal models.

Advantages and Limitations for Lab Experiments

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments. This compound is a potent inhibitor of adenosine kinase, which makes it an excellent tool for studying the role of adenosine in various physiological processes. Additionally, this compound has been shown to have anti-inflammatory effects in various animal models, which makes it a useful tool for studying the mechanisms of inflammation.
However, there are also limitations to using this compound in lab experiments. One limitation is that this compound has a relatively short half-life, which can make it difficult to study its effects over a longer period of time. Additionally, this compound has been shown to have off-target effects in some studies, which can complicate the interpretation of results.

Future Directions

There are several future directions for research involving N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide. One direction is to study the effects of this compound on other physiological processes, such as learning and memory. Another direction is to study the potential therapeutic applications of this compound, such as in the treatment of pain and inflammation. Additionally, there is a need for more studies to investigate the off-target effects of this compound and to develop more specific inhibitors of adenosine kinase.

Synthesis Methods

The synthesis of N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide involves a series of steps that include the reaction of 4-chloro-3-nitrobenzoic acid with 2-amino-5-chloropyridine to form the corresponding amide. This amide is then reacted with 2-bromo-4,5-dimethoxybenzaldehyde to give the final product. The overall yield of this synthesis method is approximately 20%.

Scientific Research Applications

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide has been extensively used in scientific research for its unique properties. This compound is a potent inhibitor of adenosine kinase, which is an enzyme that regulates the levels of adenosine in the brain. Adenosine is an important neurotransmitter that is involved in various physiological processes, including sleep, pain, and inflammation.

properties

Product Name

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide

Molecular Formula

C22H18ClN3O5

Molecular Weight

439.8 g/mol

IUPAC Name

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H18ClN3O5/c1-28-17-9-12(10-18(29-2)19(17)30-3)21(27)25-13-6-7-15(23)14(11-13)22-26-20-16(31-22)5-4-8-24-20/h4-11H,1-3H3,(H,25,27)

InChI Key

USSUSGKRFOTQER-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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